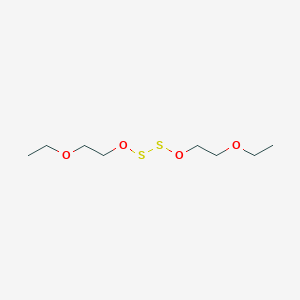
3,6,9,12-Tetraoxa-7,8-dithiatetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12-Tetraoxa-7,8-dithiatetradecane is a chemical compound with the molecular formula C8H18O4S2 It is known for its unique structure, which includes both oxygen and sulfur atoms within its molecular framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxa-7,8-dithiatetradecane typically involves the reaction of ethylene glycol with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2 HOCH}_2\text{CH}_2\text{OH} + \text{S}_2\text{Cl}_2 \rightarrow \text{C}8\text{H}{18}\text{O}_4\text{S}_2 + 2 \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9,12-Tetraoxa-7,8-dithiatetradecane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The oxygen and sulfur atoms can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Various alkyl or acyl derivatives.
Applications De Recherche Scientifique
3,6,9,12-Tetraoxa-7,8-dithiatetradecane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3,6,9,12-Tetraoxa-7,8-dithiatetradecane exerts its effects is largely dependent on its interaction with other molecules. The oxygen and sulfur atoms within the compound can form various types of bonds and interactions, influencing its reactivity and behavior in different environments. Molecular targets and pathways involved may include enzyme active sites, where the compound can act as an inhibitor or activator.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane
- 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatetradecane
Uniqueness
3,6,9,12-Tetraoxa-7,8-dithiatetradecane is unique due to the presence of both oxygen and sulfur atoms in its structure, which imparts distinct chemical properties compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
3359-55-5 |
|---|---|
Formule moléculaire |
C8H18O4S2 |
Poids moléculaire |
242.4 g/mol |
Nom IUPAC |
1-ethoxy-2-(2-ethoxyethoxydisulfanyl)oxyethane |
InChI |
InChI=1S/C8H18O4S2/c1-3-9-5-7-11-13-14-12-8-6-10-4-2/h3-8H2,1-2H3 |
Clé InChI |
AIASSAMPCQQLAA-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOSSOCCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


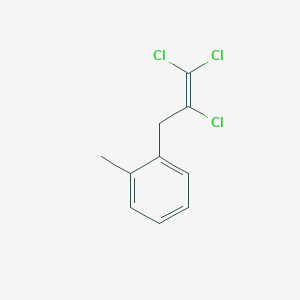
![Dibenzo[fg,st]hexacene](/img/structure/B14749364.png)
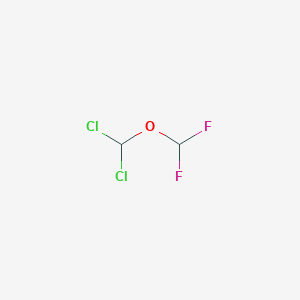
![2-ethyl-4-[(N-ethylanilino)methylideneamino]benzoate](/img/structure/B14749375.png)
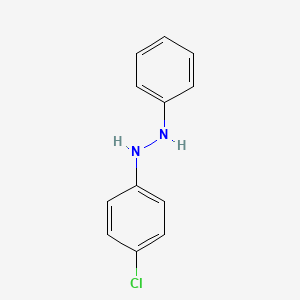
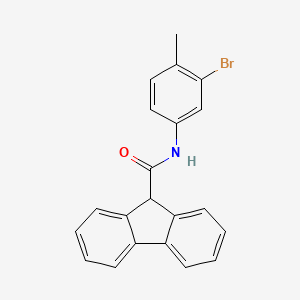


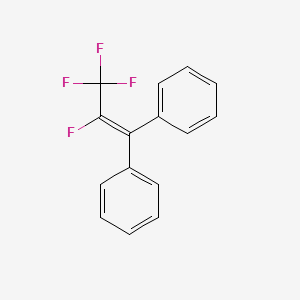
![1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate](/img/structure/B14749406.png)
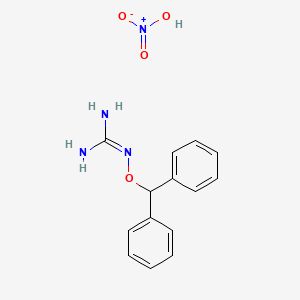
![Cyclopenta[d][1,2,3]oxadiazine](/img/structure/B14749419.png)
![2,2-Bis[(4-chlorophenoxy)methyl]propane-1,3-diol](/img/structure/B14749426.png)
![[2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester](/img/structure/B14749435.png)
